molecular formula C7H4Cl2N2O5 B8206214 1,3-Dichloro-5-methoxy-2,4-dinitrobenzene

1,3-Dichloro-5-methoxy-2,4-dinitrobenzene

Cat. No.: B8206214
M. Wt: 267.02 g/mol
InChI Key: AMLGLVXMLOTYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-5-methoxy-2,4-dinitrobenzene: is an aromatic compound characterized by the presence of two chlorine atoms, one methoxy group, and two nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichloro-5-methoxy-2,4-dinitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

    Nitration: Introduction of nitro groups to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: Introduction of chlorine atoms using chlorine gas or a chlorinating agent such as thionyl chloride.

    Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-5-methoxy-2,4-dinitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing nitro groups, the compound is less reactive towards electrophilic substitution.

    Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups makes the compound more susceptible to nucleophilic attack.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Chlorine gas, thionyl chloride.

    Nucleophilic Aromatic Substitution: Sodium methoxide, potassium hydroxide.

    Reduction: Hydrogen gas, palladium on carbon.

Major Products Formed:

    Reduction: Formation of 1,3-dichloro-5-methoxy-2,4-diaminobenzene.

    Nucleophilic Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dichloro-5-methoxy-2,4-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-methoxy-2,4-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects.

Comparison with Similar Compounds

  • 1,3-Dichloro-2,4-dinitrobenzene
  • 1,3-Dichloro-5,5-dimethylhydantoin
  • 1,5-Dichloro-2,4-dinitrobenzene

Comparison: 1,3-Dichloro-5-methoxy-2,4-dinitrobenzene is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to other similar compounds. The methoxy group can act as an electron-donating group, affecting the compound’s overall electronic properties and reactivity in chemical reactions.

Properties

IUPAC Name

1,3-dichloro-5-methoxy-2,4-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O5/c1-16-4-2-3(8)6(10(12)13)5(9)7(4)11(14)15/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLGLVXMLOTYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.